ETHYL 2-{(Z)-2-[4-(4-{2-[(Z)-1-(ETHOXYCARBONYL)-2-OXOPROPYLIDENE]HYDRAZINO}BENZYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE
Description
This compound is a highly functionalized ethyl ester featuring dual hydrazone moieties, ethoxycarbonyl groups, and conjugated oxo functionalities. The Z-configuration of the hydrazone groups is critical for maintaining planar conjugation, influencing both reactivity and intermolecular interactions .
Properties
IUPAC Name |
ethyl (E)-2-[[4-[[4-[[(E)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]methyl]phenyl]diazenyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-5-34-24(32)22(16(3)30)28-26-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)27-29-23(17(4)31)25(33)35-6-2/h7-14,30-31H,5-6,15H2,1-4H3/b22-16+,23-17+,28-26?,29-27? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZCMJQVVXNHFO-TUDSKSNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=NC(=C(C)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\O)/C)/N=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=N/C(=C(/O)\C)/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Ethyl 2-{(Z)-2-[4-(4-{2-[(Z)-1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}benzyl)phenyl]hydrazono}-3-oxobutanoate is a complex organic molecule with potential biological activity. This article explores its synthesis, biological activity, and implications in medicinal chemistry, supported by relevant data and case studies.
Synthesis of this compound}
The synthesis of this compound involves several steps, typically starting from simpler precursors. The process may include:
- Formation of the hydrazone : The reaction between an appropriate hydrazine derivative and a carbonyl compound to yield the hydrazone linkage.
- Substitution reactions : Introducing ethoxycarbonyl and oxobutanoate functionalities through nucleophilic substitutions.
- Final condensation : The final steps often involve cyclization or condensation reactions to form the desired product.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Hydrazone formation | Hydrazine, Carbonyl compound | Hydrazone |
| 2 | Nucleophilic substitution | Ethoxycarbonyl compound | Substituted intermediate |
| 3 | Condensation | Final intermediates | Ethyl 2-{(Z)-2-[...] |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were screened against various bacteria and fungi, showing promising results against pathogens like Escherichia coli and Staphylococcus aureus .
The biological activity of such compounds often stems from their ability to inhibit key enzymes or disrupt cellular processes in microorganisms. For example:
- Enzyme Inhibition : Compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
- Membrane Disruption : Many active compounds can integrate into microbial membranes, leading to increased permeability and cell death.
Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of synthesized compounds similar to ethyl 2-{(Z)-...}, it was found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Pseudomonas aeruginosa .
Study 2: Antifungal Activity
Another study highlighted the antifungal efficacy of related compounds against Candida albicans, demonstrating that modifications in the hydrazone structure could enhance activity .
Table 2: Biological Activity Summary
| Activity Type | Tested Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | 10 |
| Antifungal | Candida albicans | 15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Key Groups : Two (Z)-hydrazone groups, ethoxycarbonyl, benzyl, and oxo substituents.
- Conjugation : Extended π-system due to alternating double bonds and aromatic rings.
Analogous Compounds (Table 1)
Key Observations :
- The target compound’s hydrazone groups distinguish it from the hydroxylated analogs in and , likely altering solubility and stability.
- Compared to I-6230 (), the target lacks heterocyclic pyridazine/isoxazole rings but includes hydrazine-based linkages, which may enhance metal-chelation properties .
Target Compound (Inferred)
- Likely synthesized via hydrazine condensation with ketone/oxo precursors, analogous to methods in and . For example: Step 1: Reaction of diethyl oxalate with a benzyl-substituted acetophenone derivative under basic conditions to form an α,β-unsaturated ketone ester . Step 2: Hydrazine incorporation via nucleophilic attack, stabilized by BF₃·Et₂O (as in , Scheme 2) .
Analogous Syntheses
- : Base-catalyzed condensation of acetophenones with diethyl oxalate yields α,β-unsaturated esters (e.g., compound 22-24) .
- : Use of BF₃·Et₂O as a catalyst for cyclization or hydrazone formation .
Contrast : The target compound requires precise stoichiometry of hydrazine derivatives, increasing synthetic complexity compared to hydroxylated analogs.
Physical and Spectroscopic Properties
Target Compound (Predicted)
- Melting Point : Expected to be >250°C (lower than ’s >300°C due to reduced hydrogen bonding from hydrazone vs. hydroxyl groups) .
- Solubility : Higher organic solubility than hydroxylated analogs (e.g., ’s compound 27) due to ethoxycarbonyl groups.
- ¹H-NMR : Hydrazone protons (N–H) may appear as broad singlets near δ 10–12; conjugated CH groups could resonate at δ 6.5–7.5 (cf. δ 6.96 in ) .
Experimental Data for Analogs
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis requires stringent conditions (e.g., anhydrous, catalytic base), increasing cost and complexity.
- Knowledge Gaps: Limited experimental data on the target’s biological activity or crystallography; further studies are needed to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
